molecular formula C12H15ClO2 B11949705 3-(4-Chlorophenyl)hexanoic acid CAS No. 15954-51-5

3-(4-Chlorophenyl)hexanoic acid

Cat. No.: B11949705
CAS No.: 15954-51-5
M. Wt: 226.70 g/mol
InChI Key: GSSBSZFPTQRYBV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)hexanoic acid is an organic compound with the molecular formula C12H15ClO2 It is characterized by the presence of a hexanoic acid chain attached to a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)hexanoic acid typically involves the reaction of 4-chlorobenzyl chloride with hexanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the hexanoic acid chain.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Chlorophenyl)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)hexanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-hexanoic acid (4-chlorophenyl)-amide
  • 3-Ethyl-2-hexenoic acid
  • 6-(4-(3-Carboxy-propyl)-phenyl)-hexanoic acid
  • 4-Methyl-4-phenyl-hexanoic acid

Uniqueness

3-(4-Chlorophenyl)hexanoic acid is unique due to its specific structural features, such as the presence of a chlorophenyl group attached to a hexanoic acid chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

15954-51-5

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

3-(4-chlorophenyl)hexanoic acid

InChI

InChI=1S/C12H15ClO2/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10H,2-3,8H2,1H3,(H,14,15)

InChI Key

GSSBSZFPTQRYBV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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